molecular formula C21H15FN2O4S B2484953 N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide CAS No. 895475-82-8

N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide

Cat. No. B2484953
CAS RN: 895475-82-8
M. Wt: 410.42
InChI Key: LGBNQCCGWXGYEH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide typically involves multi-step chemical processes, utilizing starting materials such as benzoic acid derivatives, which are then subjected to reactions like halogenation, sulfonation, and amidation. For instance, compounds with benzodioxane and acetamide moieties were synthesized starting from N-2,3-dihydrobenzo[1,4]-dioxin-6-amine with various halogenated and sulfonated intermediates in the presence of bases such as lithium hydride and solvents like DMF (Abbasi et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by spectroscopic techniques such as IR, ^1H-NMR, and mass spectrometry. These techniques provide insights into the arrangement of atoms and the presence of functional groups that define the chemical's reactivity and interaction with biological targets. The synthesized compounds exhibit characteristic sulfonamide and acetamide linkages, crucial for their biological activity (Abbasi et al., 2019).

Chemical Reactions and Properties

Chemical reactions of these compounds involve interactions with various nucleophiles and electrophiles, leading to the formation of diverse derivatives with potential biological activities. The presence of electron-withdrawing and electron-donating groups within the molecule influences its reactivity. For example, the fluoro and sulfonyl groups can enhance the electrophilic character of the compound, facilitating reactions with nucleophiles (Ullah et al., 2010).

Scientific Research Applications

  • Antimalarial and COVID-19 Drug Potential : A study investigated the reactivity of N-(phenylsulfonyl)acetamide derivatives, including those with benzo[d]oxazol moieties, for potential antimalarial and COVID-19 drug applications. It found that these compounds exhibited in vitro antimalarial activity and were characterized for their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties (Fahim & Ismael, 2021).

  • Anticancer Activity : Another study focused on the synthesis of 4-arylsulfonyl-1,3-oxazoles, showing their potential anticancer activities. These compounds, including derivatives of the given chemical compound, exhibited significant anticancer activity against various cancer cell lines, suggesting their potential as leading compounds for further cancer studies (Zyabrev et al., 2022).

  • Antimicrobial Activity : Research on the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives towards nitrogen-based nucleophiles revealed that the synthesized compounds displayed good antimicrobial activity. This suggests a potential application in developing antimicrobial agents (Fahim & Ismael, 2019).

  • Enzyme Inhibitory Potential : A study investigated sulfonamides with benzodioxane and acetamide moieties for their enzyme inhibitory potential. These compounds exhibited substantial inhibitory activity against specific enzymes, offering insights into their potential therapeutic uses (Abbasi et al., 2019).

  • Immunomodulatory Properties : The compound was shown to have immunomodulatory properties in several experimental models, suggesting its potential use in enhancing immune responses, particularly in tumor-related contexts (Wang et al., 1988).

properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-fluorophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O4S/c22-15-7-11-17(12-8-15)29(26,27)13-20(25)23-16-9-5-14(6-10-16)21-24-18-3-1-2-4-19(18)28-21/h1-12H,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBNQCCGWXGYEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)CS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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